molecular formula C10H10BrClN2O B1378185 (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride CAS No. 1187933-53-4

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride

Cat. No. B1378185
M. Wt: 289.55 g/mol
InChI Key: HTDBTRHDVWGXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H10BrClN2O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered oxazoline ring attached to a bromophenyl group . The average mass of the compound is 289.556 Da, and the monoisotopic mass is 287.966492 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.56 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

1. Neurokinin-1 Receptor Antagonism

A compound structurally related to (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a high affinity, orally active neurokinin-1 receptor antagonist. It exhibits potential efficacy in preclinical tests related to clinical depression and emesis, demonstrating the relevance of structurally similar compounds in neuroscience and pharmacology (Harrison et al., 2001).

2. Catalytic Application in Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine, a compound related to the chemical of interest, was synthesized and used to form N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent catalytic activity in transfer hydrogenation reactions of acetophenone derivatives, showcasing the potential application of similar compounds in synthetic and industrial chemistry (Karabuğa et al., 2015).

3. Nonlinear Optical Properties

Schiff bases with halogens and triazole moieties, structurally related to (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride, have been synthesized and investigated for their nonlinear optical (NLO) properties. This research is crucial for developing materials for optical technologies, highlighting the significance of related compounds in the field of material science and photonics (Maza et al., 2020).

4. Synthetic Methodologies

A novel synthetic approach towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives was developed, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. This methodology could be relevant for the synthesis of compounds structurally similar to (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride, offering new pathways in synthetic organic chemistry (Schlosser et al., 2015).

Safety And Hazards

The compound is classified as having acute toxicity when ingested (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDBTRHDVWGXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride

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